molecular formula C12H7N5O2 B14170700 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol CAS No. 166766-15-0

2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol

Cat. No.: B14170700
CAS No.: 166766-15-0
M. Wt: 253.22 g/mol
InChI Key: KIACNIKPMWVBNY-UHFFFAOYSA-N
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Description

2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is a heterocyclic compound that features a unique structure combining triazole and benzoxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with triazole derivatives under acidic or basic conditions to form the desired heterocyclic structure . The reaction conditions often involve the use of catalysts such as copper salts or other transition metals to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient production. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required .

Chemical Reactions Analysis

Types of Reactions: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated phenol derivatives.

Comparison with Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.

    Benzoxadiazole derivatives: Compounds with the benzoxadiazole moiety also show comparable properties in terms of fluorescence and electronic characteristics.

Uniqueness: 2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol is unique due to the combination of both triazole and benzoxadiazole rings in a single molecule

Properties

CAS No.

166766-15-0

Molecular Formula

C12H7N5O2

Molecular Weight

253.22 g/mol

IUPAC Name

2-(triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol

InChI

InChI=1S/C12H7N5O2/c18-10-4-2-1-3-9(10)17-13-7-5-6-8-12(11(7)14-17)16-19-15-8/h1-6,18H

InChI Key

KIACNIKPMWVBNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2N=C3C=CC4=NON=C4C3=N2)O

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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